ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)
Beschreibung
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate is a complex organic compound with a unique spiro structure
Eigenschaften
Molekularformel |
C29H24N6O3 |
|---|---|
Molekulargewicht |
504.5g/mol |
IUPAC-Name |
ethyl 6-amino-1'-benzyl-5,5,7-tricyano-2'-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3'-indole]-2-carboxylate |
InChI |
InChI=1S/C29H24N6O3/c1-2-38-27(37)34-13-12-20-23(16-34)29(22(14-30)25(33)28(20,17-31)18-32)21-10-6-7-11-24(21)35(26(29)36)15-19-8-4-3-5-9-19/h3-12,23H,2,13,15-16,33H2,1H3 |
InChI-Schlüssel |
HVARMSBQVRYMEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N |
Kanonische SMILES |
CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the spiro structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one)
- Benzyl 6-amino-5,5,7-tricyano-8-(3-fluorophenyl)-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate
Uniqueness
Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where such properties are desired .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
